1-ethyl-4-[(2-methylphenyl)methyl]piperazine
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Overview
Description
1-ethyl-4-[(2-methylphenyl)methyl]piperazine is a compound that belongs to the piperazine family Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
The synthesis of 1-ethyl-4-[(2-methylphenyl)methyl]piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often involve parallel solid-phase synthesis and photocatalytic synthesis .
Chemical Reactions Analysis
1-ethyl-4-[(2-methylphenyl)methyl]piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfonium salts, diphenylvinylsulfonium triflate, and PhSH . Major products formed from these reactions include protected piperazines and piperazinopyrrolidinones .
Scientific Research Applications
1-ethyl-4-[(2-methylphenyl)methyl]piperazine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as a therapeutic agent due to its biological activity. In medicine, it is explored for its potential use in drug development, particularly in the treatment of various diseases . In industry, it is used in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 1-ethyl-4-[(2-methylphenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to positively modulate the pharmacokinetic properties of a drug substance, optimizing its interaction with target macromolecules . This interaction can lead to various biological effects, depending on the specific application of the compound.
Comparison with Similar Compounds
1-ethyl-4-[(2-methylphenyl)methyl]piperazine can be compared with other piperazine derivatives, such as 1-methyl-4-(piperidin-4-yl)piperazine and 2-substituted chiral piperazines . These compounds share similar structural features but differ in their specific applications and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable building block in synthetic chemistry, while its biological activity opens up possibilities for therapeutic applications. Further research into its properties and applications will continue to uncover new uses for this intriguing compound.
Properties
IUPAC Name |
1-ethyl-4-[(2-methylphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-3-15-8-10-16(11-9-15)12-14-7-5-4-6-13(14)2/h4-7H,3,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLSJKOVDHQTLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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